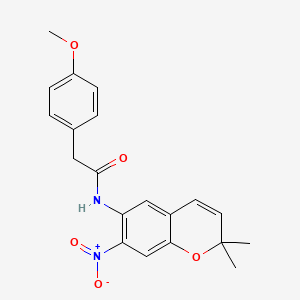

N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2,2-dimethyl-7-nitrochromen-6-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-20(2)9-8-14-11-16(17(22(24)25)12-18(14)27-20)21-19(23)10-13-4-6-15(26-3)7-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZJXKPHEICWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.

Nitration: The chromene core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 7-position.

Acetamide Formation: The final step involves the acylation of the chromene derivative with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base like pyridine or triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield various reduced derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium or platinum catalyst.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Amino derivatives: from the reduction of the nitro group.

Hydroxy derivatives: from the demethylation of the methoxy group.

Substituted chromenes: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chromene core may interact with enzymes or receptors, modulating their activity. The methoxyphenyl acetamide moiety can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromene and acetamide derivatives exhibit diverse biological activities modulated by substituent patterns. Below is a comparative analysis of key analogues:

Key Observations:

- Electron Effects: The target compound’s nitro group (strongly electron-withdrawing) contrasts with chloro/cyano substituents in , which are moderately electron-withdrawing. This may enhance electrophilic interactions in biological targets but reduce metabolic stability compared to chloro analogues.

- Synthetic Accessibility: The target compound’s structure lacks complex heterocycles (e.g., quinazoline in ), suggesting simpler synthesis via standard amide coupling, unlike multicomponent reactions required for analogues in .

Pharmacological Activity

- Anticancer Activity: Chromene derivatives in and exhibit IC₅₀ values in the micromolar range against human cancer cell lines (e.g., HCT-116, MCF-7). The nitro group in the target compound may enhance DNA intercalation or topoisomerase inhibition, as seen in nitro-aromatic anticancer agents .

- Anticonvulsant Potential: The biphasic activity of the 4H-chromen derivative in suggests chromene-acetamides may target neuronal ion channels. The target’s nitro group could modulate GABAergic activity, though this requires validation .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: Crystallographic data for dichlorophenylacetamides () reveal N–H···O hydrogen bonding forming R₂²(10) dimers. The target compound’s nitro group may participate in similar interactions, stabilizing its conformation .

- Melting Point and Solubility: Analogues with methoxy groups (e.g., ) exhibit melting points ~125°C, suggesting the target compound may share comparable thermal stability. However, the nitro group could lower solubility in nonpolar solvents .

Biological Activity

N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of 2,2-dimethyl-7-nitro-2H-chromen-6-ol with 4-methoxyphenylacetyl chloride. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.

- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

- Antineoplastic Effects : Preliminary studies suggest cytotoxic activity against cancer cell lines, making it a candidate for further anticancer drug development.

Antimicrobial Activity

Studies have shown that derivatives of chromene compounds exhibit varying degrees of antimicrobial activity. For example, the compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated inhibition zones comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 (Penicillin) |

| Escherichia coli | 12 | 16 (Ampicillin) |

| Pseudomonas aeruginosa | 10 | 14 (Ciprofloxacin) |

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated that this compound effectively reduced DPPH radicals in a concentration-dependent manner.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Antineoplastic Activity

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were determined using MTT assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Induction of apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G1 phase |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromene core and the substituents on the phenyl ring significantly influence biological activity. Electron-withdrawing groups enhance antimicrobial efficacy, while electron-donating groups improve antioxidant properties.

Case Studies

-

Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cells. The findings revealed that treatment led to a significant decrease in cell viability and increased apoptosis markers.

"Treatment with this compound resulted in a marked reduction in MCF-7 cell proliferation" .

- Neuroprotective Effects : Another investigation explored its neuroprotective effects in a model of Alzheimer's disease, showing promise as a selective inhibitor of butyrylcholinesterase (BChE), which may help mitigate cognitive decline.

Q & A

Q. What are the key synthetic pathways for N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of chromene-based acetamides typically involves multi-step reactions, including:

- Chromene Core Formation : Condensation of substituted phenols with β-keto esters under acid catalysis to form the 2H-chromen scaffold .

- Nitration : Selective nitration at the 7-position using nitric acid in acetic anhydride, monitored by TLC to avoid over-nitration.

- Acetamide Coupling : Reacting the nitro-chromene intermediate with 2-(4-methoxyphenyl)acetic acid chloride in anhydrous DCM, using triethylamine as a base.

- Optimization : Adjusting solvent polarity (e.g., switching from DMF to THF), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of chromene to acyl chloride) can improve yields, as demonstrated in analogous flavone-acetamide syntheses (yields: 25–80%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- 1H NMR : Key signals include:

- A singlet at δ ~2.1 ppm for the two methyl groups on the chromene ring.

- A doublet at δ ~6.8–7.5 ppm for aromatic protons (4-methoxyphenyl and nitro-substituted chromene).

- A downfield singlet (~8.5 ppm) for the amide NH, confirming successful coupling .

- Mass Spectrometry : Look for [M+H]+ peaks matching the molecular formula (C20H19N2O5; calc. 379.13). Fragmentation patterns should show loss of NO2 (46 Da) and methoxyphenyl groups .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (aromatic NO2) .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from a DCM/hexane mixture to obtain single crystals.

- Data Collection : Collect high-resolution (<1.0 Å) diffraction data using Mo-Kα radiation.

- Refinement with SHELX :

- Use SHELXD for phase problem solving via direct methods.

- Refine with SHELXL , applying restraints for disordered nitro or methyl groups.

- Validate using R-factor convergence (<5%) and electron density maps to confirm stereochemistry .

- Example: Similar chromene derivatives refined with SHELXL showed RMSD <0.01 Å for bond lengths .

Q. What strategies address discrepancies in biological activity data across assay conditions for this compound?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HCT-116 for anticancer screening) and normalize viability via MTT assays .

- Control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Data Triangulation :

- Cross-validate IC50 values with ATP-based luminescence assays.

- Replicate under hypoxia vs. normoxia to assess nitro-group redox sensitivity .

- Example: Phenoxy-acetamide derivatives showed ±15% variability in IC50 when assay pH varied from 7.2 to 7.8 .

Q. How can computational modeling predict the binding affinity of this compound to adenosine A2B receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the nitro-chromene core and receptor active sites (PDB: 4UWH).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Thr88 and Phe168 residues.

- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, comparing with reference ligands like theophylline (ΔGcalc: −8.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.